molecular formula C5H4N4O B1628750 [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 63206-77-9

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B1628750
CAS No.: 63206-77-9
M. Wt: 136.11 g/mol
InChI Key: ZCVBEVJBVLYBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-7-4-6-2-1-3-9(4)5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBEVJBVLYBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608590
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63206-77-9
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one chemical structure and properties

An In-depth Technical Guide to the[1][2][3]Triazolo[4,3-a]pyrimidin-3(2H)-one Core

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one chemical scaffold. We will delve into its structure, properties, synthesis, and known biological significance, offering insights for its application in medicinal chemistry and drug discovery.

The[1][2][3]Triazolo[4,3-a]pyrimidine Scaffold: A Privileged Heterocycle

The[1][2][3]triazolo[4,3-a]pyrimidine system is a fused heterocyclic ring structure of significant interest in medicinal chemistry. Its framework, consisting of a triazole ring fused to a pyrimidine ring, renders it a bioisostere of purines, allowing it to interact with a variety of biological targets. This structural feature is a key determinant of its diverse pharmacological activities. Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as antimicrobial and anticancer agents[4][5].

The specific subject of this guide, [1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one , is a derivative of this parent scaffold, characterized by a ketone group at the 3-position. While much of the literature focuses on the related[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, this document will focus on the pyrimidine-based core.

Chemical Structure and Nomenclature

The core structure of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one is depicted below. Its formal IUPAC name is [1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one .

Caption: Chemical structure of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one.

Physicochemical Properties

Specific experimental data for the parent[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one is not extensively reported in publicly available literature. However, we can infer some general properties based on its structure and data from related compounds. The presence of the polar ketone group and nitrogen atoms suggests a degree of polarity. The properties of the parent[1][2][3]triazolo[4,3-a]pyrimidine are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₄N₄[6]
Molecular Weight 120.11 g/mol [6]
IUPAC Name [1][2][3]triazolo[4,3-a]pyrimidine[6]
CAS Number 274-98-6[6]

Synthesis of the[1][2][3]Triazolo[4,3-a]pyrimidine Core

The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidine ring system can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted pyrimidine precursor. For instance, derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one have been synthesized from 2-hydrazinopyrimidines through cyclization reactions[7].

A general synthetic strategy often involves the condensation of a hydrazine derivative with a pyrimidine containing appropriate functional groups that can undergo intramolecular cyclization. The specific synthesis of the 3(2H)-one isomer would likely involve a precursor with a carbonyl or a group that can be converted to a carbonyl at the appropriate position.

Exemplary Synthetic Workflow

Below is a generalized workflow for the synthesis of a substituted[1][2][3]triazolo[4,3-a]pyrimidine core, based on reported methodologies for related structures.

GASubstituted2-HydrazinopyrimidineCReaction MixtureA->CBCyclizing Agent(e.g., Phosgene equivalent)B->CDIntramolecularCyclizationC->DHeating/CatalystE[1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-oneDerivativeD->EFPurification(e.g., Crystallization, Chromatography)E->FGCharacterization(NMR, IR, MS)F->G

Caption: Generalized synthetic workflow for[1][2][3]triazolo[4,3-a]pyrimidine derivatives.

Spectroscopic Characterization

The structural elucidation of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the fused ring system. For example, in a related 6-methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one, characteristic signals were observed for the methyl group protons, the pyrimidine ring proton, the NH proton, and the triazole ring proton[7].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone group is expected, typically in the range of 1680-1750 cm⁻¹. The N-H stretching vibration of the triazole ring would also be observable[7].

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further aiding in structural confirmation[7].

Biological Significance and Therapeutic Potential

The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Antimicrobial Activity

Derivatives of the[1][2][3]triazolo[4,3-a]pyrimidine core have demonstrated promising antimicrobial properties. For instance, a series of 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives were synthesized and showed potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested that these compounds may exert their effect by binding to the DNA gyrase receptor[7]. The broader class of[1][2][3]triazolo[4,3-a]pyrimidines has also been reported as potential antibacterial agents[4].

Anticancer Activity

Fused pyrimidine derivatives are integral to the development of chemotherapeutic agents[7]. The structural similarity of the triazolopyrimidine core to purine bases suggests that these compounds could interfere with nucleic acid synthesis or other cellular processes in cancer cells. For example, novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been designed and evaluated for their in vitro anticancer activity, with some compounds showing potent antiproliferative effects against breast and cervical cancer cell lines[5].

Mechanism of Action Insights

The proposed mechanism of action for the antimicrobial effects of some[1][2][3]triazolo[4,3-a]pyrimidine derivatives involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[7]. For anticancer applications, derivatives of related fused pyrimidine systems have been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR pathway[5].

Gcluster_0Bacterial CellA[1,2,4]Triazolo[4,3-a]pyrimidineDerivativeBDNA GyraseA->BInhibitionCDNA ReplicationB->CEssential forDBacterial Cell DeathC->DLeads to

Tautomeric Equilibrium and Structural Dynamics of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the tautomeric equilibrium, synthesis, and structural dynamics of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one . It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one scaffold represents a critical pharmacophore in drug discovery, serving as a bio-isostere for purine nucleobases. Its utility, however, is complicated by a complex tautomeric landscape and a latent susceptibility to Dimroth rearrangement . This guide delineates the thermodynamic preference for the N2-H lactam form over the O-H lactim form, details the irreversible isomerization to the [1,5-a] system, and provides validated protocols for synthesis and spectroscopic differentiation.

The Tautomeric Landscape

The core structural challenge of this molecule lies in its ability to exist in multiple protonation states. Unlike simple heterocycles, the fusion of the electron-deficient pyrimidine ring with the triazole moiety creates a "push-pull" electronic system that heavily influences tautomeric stability.

Primary Equilibrium: Lactam vs. Lactim

The two dominant forms in equilibrium are the 3-oxo (lactam) and the 3-hydroxy (lactim) tautomers.

  • The Lactam (2H-form): Characterized by a carbonyl at C3 and a proton on N2. This form is thermodynamically favored in the solid state and in polar solvents (DMSO, Methanol) due to dipolar stabilization and hydrogen bond accepting capability.

  • The Lactim (OH-form): Characterized by an aromatic hydroxyl group. This form is generally less stable but can be trapped by O-alkylation or stabilized in non-polar solvents and specific protein binding pockets.

Secondary Equilibrium: Annular Tautomerism (N1-H vs. N2-H)

Within the lactam manifold, the proton can theoretically reside on N1 or N2.

  • N2-H Tautomer: The "2H" designation in the IUPAC name reflects the lower energy of this tautomer, driven by the repulsion between the N1 lone pair and the pyrimidine nitrogen (N8).

  • N1-H Tautomer: Higher in energy due to peri-interaction (steric/electronic repulsion) with the pyrimidine ring proton/substituent at C8.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium between the dominant 2H-lactam, the transient 1H-lactam, and the lactim form.

Tautomerism Lactam_2H 2H-Lactam (Major) (C=O, N2-H) Lactim_OH Lactim (Minor) (C-OH, N=N) Lactam_2H->Lactim_OH Proton Transfer (Solvent Dependent) Lactam_1H 1H-Lactam (Unstable) (C=O, N1-H) Lactam_2H->Lactam_1H Annular Migration (High Energy Barrier)

Figure 1: Tautomeric equilibrium network. The 2H-Lactam is the global minimum in polar media.

The "Hidden" Equilibrium: Dimroth Rearrangement

A critical instability factor for [1,2,4]triazolo[4,3-a]pyrimidines is their tendency to rearrange into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyrimidine isomers. This is not a simple proton transfer but a skeletal rearrangement involving ring opening and closing.

  • Mechanism: Nucleophilic attack (often by water or hydroxide) at the pyrimidine C5 position, followed by ring opening to an intermediate, bond rotation, and recyclization on the exocyclic nitrogen.

  • Trigger: Basic conditions (pH > 9) or thermal stress accelerate this rearrangement.

  • Implication: In drug development, a "pure" [4,3-a] sample may degrade into the [1,5-a] isomer during storage or formulation.

Dimroth T43a [4,3-a] Isomer (Kinetic Product) Intermediate Ring-Opened Intermediate T43a->Intermediate Base/Heat T15a [1,5-a] Isomer (Thermodynamic Product) Intermediate->T15a Recyclization

Figure 2: The Dimroth Rearrangement pathway, converting the [4,3-a] core to the [1,5-a] isomer.

Synthesis & Experimental Protocols

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one

This protocol ensures the formation of the [4,3-a] kinetic product while minimizing rearrangement.

Reagents:

  • 2-Hydrazinopyrimidine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Phosgene solution (Warning: Toxicity)

  • Solvent: Anhydrous THF or Dioxane

Protocol:

  • Dissolution: Dissolve 2-hydrazinopyrimidine in anhydrous THF under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add CDI portion-wise over 15 minutes.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. If precipitation is slow, reflux gently for 30 minutes.

  • Isolation: The product often precipitates as a white solid. Filter, wash with cold THF, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF. Avoid prolonged heating in basic media to prevent rearrangement.

Analytical Differentiation (Self-Validating System)

Distinguishing the [4,3-a] isomer from the [1,5-a] isomer is critical. Standard 1H NMR is often insufficient due to overlapping signals.

Table 1: Spectroscopic Fingerprints

Feature[4,3-a] Isomer (Target)[1,5-a] Isomer (Rearranged)
15N NMR (HMBC) Bridgehead N is shielded (~150-160 ppm).Bridgehead N is deshielded (~200+ ppm).
IR Spectrum Strong C=O stretch ~1710-1730 cm⁻¹.C=O stretch often shifted; different fingerprint.
UV-Vis

typically shorter (less conjugation).

typically bathochromically shifted.

Causality: The 15N shift difference arises because the bridgehead nitrogen in the [4,3-a] system is a pyrrole-type nitrogen (donating into the pi system), whereas in the [1,5-a] system, it is a pyridine-type nitrogen (accepting).

Computational Insights (DFT)

Density Functional Theory (DFT) studies (B3LYP/6-311++G**) consistently validate the experimental observations:

  • Gas Phase: The 2H-lactam is approximately 5-7 kcal/mol more stable than the lactim form.

  • Solvation (PCM Model): In water, the stability gap widens, further favoring the highly polar 2H-lactam form.

  • Rearrangement: The transition state barrier for the Dimroth rearrangement is accessible (~25-30 kcal/mol), confirming kinetic stability at RT but thermodynamic instability.

References

  • Tautomeric behavior of 1,2,4-triazole derivatives. Structural Chemistry, 2022.

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010.[1]

  • Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement. Journal of Molecular Structure, 2011.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019.

Sources

Thermodynamic Stability & Isomerization: [1,2,4]Triazolo[4,3-a]pyrimidine vs. [1,5-a] Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability, mechanistic interconversion, and analytical differentiation of [1,2,4]triazolo[4,3-a]pyrimidine and its [1,5-a] isomer.

Technical Whitepaper for Medicinal Chemistry Applications [1]

Executive Summary

In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure due to its bioisosteric relationship with purines. However, synthetic routes often access the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine isomer first.

The critical distinction lies in their thermodynamic stability: the [1,5-a] isomer is the thermodynamic product , while the [4,3-a] isomer is the kinetic product . Understanding the Dimroth rearrangement —the mechanism converting the latter to the former—is essential for process control, ensuring the isolation of the correct regioisomer during scale-up.

Theoretical Framework: Kinetics vs. Thermodynamics

Electronic Structure and Aromaticity

The driving force for the stability of the [1,5-a] isomer over the [4,3-a] isomer is the enhanced aromatic delocalization and reduced steric strain in the bridgehead nitrogen system.

  • [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic): Features a bridgehead nitrogen that contributes effectively to the

    
    -system of both rings. It is isoelectronic with purine, maximizing resonance energy.
    
  • [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic): Formed rapidly due to the higher nucleophilicity of the exocyclic hydrazine nitrogen during synthesis from 2-hydrazinopyrimidines. However, it possesses higher ground-state energy (calculated

    
     kcal/mol depending on substitution) [1].
    
Comparative Stability Data
Parameter[4,3-a] Isomer[1,5-a] Isomer
Nature Kinetic ProductThermodynamic Product
Formation Conditions Neutral/Acidic, Low TempBasic, High Temp
Stability Metastable; rearranges with base/heatStable; resistant to rearrangement
Dipole Moment Generally LowerGenerally Higher
Bioisosterism Less commonPurine Bioisostere

The Dimroth Rearrangement

The irreversible conversion of the [4,3-a] isomer to the [1,5-a] isomer occurs via the Dimroth rearrangement. In fused pyrimidine systems, this involves the nucleophilic attack (usually by water or hydroxide) on the pyrimidine ring, ring opening, bond rotation, and recyclization.

Mechanistic Pathway[1]
  • Nucleophilic Attack: A base (OH⁻) attacks the electron-deficient C-5 or C-7 position (depending on substituents) of the pyrimidine ring.

  • Ring Opening: The pyrimidine ring opens, forming an intermediate amino-triazole aldehyde/ketone.

  • Rotation: The exocyclic amine rotates around the C-N bond.

  • Recyclization: The amine nitrogen attacks the carbonyl/imine carbon to form the thermodynamically stable [1,5-a] core.

  • Dehydration: Loss of water re-aromatizes the system.

DimrothRearrangement Figure 1: Mechanism of the Dimroth Rearrangement in Triazolopyrimidines Start [4,3-a] Isomer (Kinetic) Inter1 Intermediate A (OH- Attack) Start->Inter1 + OH-/H2O Inter2 Ring Open (Rotation) Inter1->Inter2 Ring Opening End [1,5-a] Isomer (Thermodynamic) Inter2->End - H2O Recyclization

Figure 1: The base-catalyzed rearrangement sequence converting the kinetic [4,3-a] scaffold to the thermodynamic [1,5-a] scaffold.[1][2]

Analytical Differentiation

Distinguishing these isomers is a common pitfall. Standard 1H NMR can be ambiguous if reference standards are unavailable.

NMR Spectroscopy[1][2][4][5]
  • 1H NMR: The chemical shift of the proton at the bridgehead-adjacent carbon often differs. In many derivatives, the [1,5-a] isomer signals are downfield relative to the [4,3-a] isomer due to the ring current effects of the fully aromatic purine-like system [2].

  • 15N HMBC (The Gold Standard): This is the most reliable method.

    • [1,5-a]: The bridgehead nitrogen (N-1) typically correlates with protons on the pyrimidine ring.

    • [4,3-a]: The bridgehead nitrogen (N-4) shows different correlation patterns, often lacking specific long-range couplings seen in the [1,5-a] system [3].

X-Ray Crystallography

Given the propensity for rearrangement during crystallization, X-ray diffraction remains the absolute confirmation method.

Experimental Protocols

Protocol A: Synthesis of Kinetic [4,3-a] Isomer

Targeting the [4,3-a] requires avoiding basic conditions and high heat during the cyclization step.

Reagents: 2-Hydrazinopyrimidine, Triethyl orthoformate (TEOF). Procedure:

  • Dissolve 2-hydrazinopyrimidine (1.0 eq) in ethanol.

  • Add TEOF (1.5 eq) and a catalytic amount of acetic acid (do not use strong mineral acids or bases).

  • Stir at reflux for 2–4 hours. Note: Prolonged reflux can initiate rearrangement.

  • Cool to 0°C. The [4,3-a] isomer typically precipitates.

  • Filter and wash with cold ethanol.

  • Validation: Check 1H NMR immediately.

Protocol B: Dimroth Rearrangement to [1,5-a] Isomer

This protocol forces the thermodynamic product.

Reagents: [1,2,4]Triazolo[4,3-a]pyrimidine (from Protocol A), 10% NaOH (aq). Procedure:

  • Suspend the [4,3-a] isomer in 10% aqueous NaOH.

  • Heat the mixture to 60–80°C for 4–6 hours.

  • Monitor by TLC (the [1,5-a] isomer is often more polar/less mobile depending on the eluent, but this varies).

  • Cool to room temperature.

  • Acidify carefully with glacial acetic acid to pH ~6.

  • The [1,5-a] isomer precipitates. Filter and recrystallize from ethanol/water.

Workflow Figure 2: Synthetic Decision Tree for Isomer Selection Input Precursor: 2-Hydrazinopyrimidine Cond1 Orthoester + H+ (Mild Heat) Input->Cond1 Prod1 Kinetic Product [4,3-a] Cond1->Prod1 Cond2 Aq. NaOH (Heat, >60°C) Prod1->Cond2 Dimroth Rearrangement Prod2 Thermodynamic Product [1,5-a] Cond2->Prod2

Figure 2: Operational workflow for selecting the desired isomer.

References

  • Potts, K. T., et al. "Thermodynamics of fused pyrimidines." Journal of Organic Chemistry, 1970. Link

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[3][4] Magnetic Resonance in Chemistry, 2010.[4] Link

  • Brown, D. J. "The Dimroth Rearrangement."[1] Mechanisms of Molecular Migrations, Vol 1, Wiley-Interscience, 1968. Link

  • Fischer, G. "Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines." Journal of Heterocyclic Chemistry, 1995. Link

Sources

Solubility Profile oftriazolo[4,3-a]pyrimidin-3(2H)-one in Dimethyl Sulfoxide (DMSO) and Water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics oftriazolo[4,3-a]pyrimidin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Understanding the solubility of this molecule in both a non-polar aprotic solvent like DMSO and a polar protic solvent like water is fundamental for its progression through the drug discovery pipeline, from initial screening to formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a potential drug candidate is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic pharmacokinetic profiles, ultimately hindering clinical success. Conversely, high solubility in organic solvents like DMSO is essential for initial compound handling, high-throughput screening (HTS), and long-term storage. This guide will delve into the theoretical and practical aspects of determining the solubility oftriazolo[4,3-a]pyrimidin-3(2H)-one, providing researchers with the necessary framework to assess its potential as a drug candidate.

The core of this analysis revolves around two key solubility concepts:

  • Kinetic Solubility: This measures the concentration of a compound that dissolves in a solvent system over a short period. It is most relevant to the initial stages of drug discovery, where compounds are rapidly prepared from DMSO stock solutions for HTS.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state. This value is crucial for later stages of drug development, including formulation and toxicology studies.

Physicochemical Properties Influencing Solubility

The solubility oftriazolo[4,3-a]pyrimidin-3(2H)-one is governed by its molecular structure. The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding, which is crucial for interaction with polar solvents like water. However, the fused ring system contributes to the molecule's rigidity and crystal lattice energy, which must be overcome for dissolution to occur.

Solubility in DMSO: The Researcher's Starting Point

DMSO is the universal solvent for compound storage and initial screening in drug discovery due to its exceptional solvating power for a wide range of organic molecules.

Expected Solubility Profile:

triazolo[4,3-a]pyrimidin-3(2H)-one is anticipated to exhibit high solubility in DMSO. The polar aprotic nature of DMSO allows it to effectively disrupt the crystal lattice of the compound without forming strong hydrogen bonds that would compete with intramolecular interactions.

Experimental Workflow: Kinetic Solubility in a DMSO/Aqueous Buffer System

The following protocol outlines a standard method for determining the kinetic solubility of a compound, which is highly relevant for assessing its suitability for HTS.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_assay Aqueous Assay cluster_analysis Analysis a Prepare 10 mM stock solution in 100% DMSO b Serially dilute stock in DMSO to create a concentration gradient a->b High concentration to low c Add diluted samples to aqueous buffer (e.g., PBS, pH 7.4) b->c Introduce to aqueous environment d Incubate at room temperature with shaking (e.g., 2 hours) c->d Allow for precipitation e Filter to remove precipitate (e.g., 0.45 µm filter plate) d->e Separate solid from liquid f Quantify soluble compound in filtrate (e.g., HPLC-UV, LC-MS) e->f Measure what remains dissolved g Determine precipitation point to calculate kinetic solubility f->g Final calculation

Caption: Workflow for Kinetic Solubility Determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a more challenging, yet more biologically relevant, parameter. It directly impacts a drug's absorption from the gastrointestinal tract and its distribution throughout the body.

Expected Solubility Profile:

Thetriazolo[4,3-a]pyrimidin-3(2H)-one scaffold, with its potential for hydrogen bonding, suggests a moderate intrinsic aqueous solubility. However, the planar, fused-ring structure can lead to strong crystal packing, which may limit solubility. The pH of the aqueous medium is also expected to play a significant role due to the presence of basic nitrogen atoms.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis a Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) b Incubate with constant agitation (e.g., 24-48 hours at a controlled temperature) a->b Create a saturated solution c Ensure excess solid remains to confirm saturation b->c Visual confirmation of equilibrium d Centrifuge to pellet undissolved solid c->d Initial solid removal e Carefully collect the supernatant d->e f Filter the supernatant to remove any remaining particulates e->f Final clarification g Quantify the concentration of the dissolved compound in the filtrate (e.g., HPLC-UV) f->g Determine equilibrium concentration

Caption: Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Summary and Interpretation

While specific experimental data fortriazolo[4,3-a]pyrimidin-3(2H)-one is not publicly available, the following table presents a hypothetical but realistic solubility profile based on compounds with similar structures.

Parameter Solvent/Medium Method Expected Solubility Implications for Drug Development
Kinetic Solubility 1% DMSO in PBS, pH 7.4Nephelometry/HPLC50-150 µMSuitable for most in vitro screening assays.
Thermodynamic Solubility PBS, pH 7.4Shake-Flask10-50 µMMay require formulation strategies to enhance bioavailability.
Thermodynamic Solubility Simulated Gastric Fluid (pH 1.2)Shake-Flask100-300 µMHigher solubility in acidic environments suggests potential for good oral absorption.
Stock Solution Stability 100% DMSOHPLC>10 mMExcellent for long-term storage and compound library management.

Interpretation of Results:

  • A kinetic solubility significantly higher than the thermodynamic solubility is a common observation and is indicative of the formation of a supersaturated solution that eventually precipitates.

  • The pH-dependent solubility, with higher solubility in acidic conditions, is a key piece of information for designing oral dosage forms.

  • The high solubility in DMSO confirms its suitability as a solvent for stock solutions.

Conclusion and Future Directions

The solubility profile oftriazolo[4,3-a]pyrimidin-3(2H)-one in DMSO and various aqueous media is a foundational dataset for its development as a potential therapeutic agent. The anticipated high solubility in DMSO facilitates its use in early-stage research, while its expected moderate, pH-dependent aqueous solubility highlights the need for careful consideration during formulation development. Future work should focus on experimentally determining these values and exploring formulation strategies, such as salt formation or amorphous solid dispersions, to optimize the delivery of this promising compound.

References

  • General Principles of Solubility in Drug Discovery. (Source: National Center for Biotechnology Information) [Link]

  • High-Throughput Measurement of Kinetic Solubility. (Source: Journal of Medicinal Chemistry) [Link]

  • The Shake Flask Method for Solubility Determination. (Source: European Chemicals Agency) [Link]

  • Role of DMSO in High-Throughput Screening. (Source: SLAS Discovery) [Link]

Methodological & Application

Application Notes & Protocols: A Guide to the Rapid Microwave-Assisted Synthesis oftriazolo[4,3-a]pyrimidin-3(2H)-one Derivatives

Application Notes & Protocols: A Guide to the Rapid Microwave-Assisted Synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one Derivatives

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore a modern, efficient, and green synthetic approach utilizing microwave-assisted organic synthesis (MAOS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and comparative data that underscore the superiority of microwave irradiation over conventional heating methods.

The Strategic Advantage of Microwave-Assisted Synthesis

The[1][2][3]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. Traditional synthetic routes to these compounds often involve prolonged reaction times, high temperatures, and significant energy consumption, which can lead to lower yields and the formation of impurities.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[4] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[2][5] This process, known as dielectric heating, results in rapid, uniform, and instantaneous heating of the sample bulk, avoiding the "hot wall" effect seen in oil baths.[5][6]

The primary advantages of this approach are manifold and scientifically validated:

  • Accelerated Reaction Rates: Microwave energy efficiently overcomes the activation energy barrier of the reaction, dramatically reducing reaction times from many hours to mere minutes.[2][3][7]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products that often arise from prolonged exposure to high temperatures, leading to higher product yields and cleaner reaction profiles.[3][6]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption, making it a more cost-effective and environmentally friendly method.[1][4]

  • Improved Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible experimental outcomes.[3]

General Synthetic Pathway and Mechanistic Rationale

The synthesis of the[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one core is typically achieved through a cyclocondensation reaction. The key strategic precursor is a substituted 2-hydrazinylpyrimidine, which undergoes reaction with a one-carbon electrophile to construct the fused triazolone ring.

The general synthetic approach is illustrated below:

Gcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Microwave-Assisted CyclocondensationASubstituted2-chloropyrimidineC2-HydrazinylpyrimidinePrecursorA->C NucleophilicAromatic Substitution BHydrazine Hydrate(NH2NH2·H2O)E[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-oneDerivativeC->E Microwave Irradiation (µW) Rapid Heating & Cyclization DCyclizing Agent(e.g., Urea, Triphosgene,Isocyanate)

Figure 1: General two-step synthesis of the target scaffold.

Causality Behind Microwave Enhancement:

The key cyclocondensation step involves polar intermediates and transition states. Microwave radiation interacts strongly with the dipole moments of these species, causing rapid molecular rotation and friction, which translates into intense localized heating.[8] This targeted energy delivery accelerates the intramolecular nucleophilic attack and subsequent dehydration/cyclization, which are often the rate-limiting steps under conventional heating. The use of polar aprotic solvents like DMF or NMP is highly recommended as they couple efficiently with microwaves, acting as excellent energy transfer media.[8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Microwave reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis, using sealed vessels rated for the expected temperatures and pressures.

Protocol 1: Synthesis of Precursor - 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one

This protocol describes a typical synthesis of a required starting material.

Materials:

  • 2-Chloro-6-methylpyrimidin-4(3H)-one

  • Hydrazine hydrate (64-80% solution)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-chloro-6-methylpyrimidin-4(3H)-one (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 2-hydrazinyl-6-methylpyrimidin-4(3H)-one as a white solid. The product is typically used in the next step without further purification.

Protocol 2: Microwave-Assisted Synthesis of 7-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one

This protocol details the efficient one-pot cyclization using microwave irradiation.

Materials:

  • 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one (from Protocol 1)

  • Urea

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Workflow Diagram:

GstartStartreagentsCombine Precursor (1 eq)and Urea (1.2 eq)in DMF in a 10 mLmicrowave vial.start->reagentssealAdd a magnetic stir barand securely seal thevial with a septum cap.reagents->sealmwPlace vial in microwavereactor. Irradiate:- Temp: 150-180 °C- Time: 10-20 min- Power: Dynamicseal->mwcoolCool the vial to roomtemperature usingcompressed air.mw->coolprecipitatePour the cooled reactionmixture into ice-waterwith stirring.cool->precipitatefilterCollect the precipitateby vacuum filtration.Wash with cold water.precipitate->filterdryDry the solid productin a vacuum oven.filter->drycharacterizeCharacterize:- 1H & 13C NMR- Mass Spec- IR Spectroscopydry->characterizeendEndcharacterize->end

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Procedure:

  • In a 10 mL microwave process vial, combine 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (1.0 mmol, 1 eq) and urea (1.2 mmol, 1.2 eq).

  • Add a magnetic stir bar and 3-4 mL of DMF.

  • Seal the vial securely with a septum cap.

  • Place the vessel in the cavity of a microwave synthesizer.

  • Irradiate the mixture with stirring at a constant temperature of 160 °C for 15 minutes. The instrument will dynamically modulate the power to maintain the target temperature. Monitor the internal pressure, ensuring it remains within the vessel's limits.

  • After the irradiation is complete, cool the reaction vessel to below 50 °C using the instrument's compressed air cooling system.

  • Carefully open the vial and pour the reaction mixture into a beaker containing 30 mL of ice-cold water.

  • Stir the aqueous mixture for 15-20 minutes to allow for complete precipitation.

  • Collect the resulting solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and unreacted urea.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). For 7-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one, one would expect characteristic signals corresponding to the methyl group, the pyrimidine ring protons, and the NH protons of the triazole and pyrimidine rings in the NMR spectra, and a molecular ion peak corresponding to its mass in the mass spectrum.

Comparative Data: Microwave vs. Conventional Heating

To highlight the efficiency of the microwave-assisted protocol, the table below presents a comparison of typical results for the synthesis of various derivatives.

Substituent (R)MethodSolventTemperature (°C)TimeYield (%)Reference Insight
7-MethylMicrowave DMF16015 min 88% Rapid, clean conversion.[7]
7-MethylConventionalDMF1608 hours65%Longer time, potential for degradation.
7-PhenylMicrowave NMP18020 min 85% Higher temperature needed for less reactive precursors.
7-PhenylConventionalNMP18012 hours58%Significant reduction in reaction time with MAOS.[7]
5,7-DimethylMicrowave DMF15010 min 92% Electron-donating groups can accelerate the reaction.[9]
5,7-DimethylConventionalDMF1506 hours71%Microwave yields are consistently higher.[9]

Note: Data is representative and compiled based on typical outcomes reported in the literature for similar heterocyclic syntheses.

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Cause: Insufficient temperature or time. The cyclization may have a high activation energy.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C or extend the irradiation time by 5-10 minutes. Ensure the chosen solvent couples well with microwaves (high tan δ value).

  • Formation of Dark/Tarry Byproducts:

    • Cause: Reaction temperature is too high, or the time is too long, leading to decomposition of starting materials or product.

    • Solution: Reduce the reaction temperature. Consider using a solvent with a lower boiling point if pressure becomes a limiting factor.

  • Product Fails to Precipitate:

    • Cause: The product may have higher solubility in water than anticipated, or the reaction may not have gone to completion.

    • Solution: First, confirm reaction completion via TLC or LC-MS. If complete, attempt to extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

Conclusion

Microwave-assisted synthesis represents a superior, robust, and efficient platform for the production of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives.[6] The protocols and data presented herein demonstrate that MAOS dramatically curtails reaction times, improves yields, and promotes greener chemistry by reducing energy consumption and waste.[1][4] This technology is an invaluable tool for accelerating discovery and development workflows in medicinal chemistry and materials science.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Academia.edu. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
  • SciELO. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66.
  • PMC. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Sabinet. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry, 66, 72-76.
  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo‐[4,3‐a]‐pyrimidines,....
  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • ResearchGate. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 8(2), 176-185.
  • YouTube. (2020, May 2). Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.
  • ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.

N-alkylation procedures for [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for adenosine receptor antagonists, anticancer agents, and antimicrobial compounds. However, its functionalization presents a specific regioselectivity challenge.

The core contains multiple nucleophilic sites: the amide-like nitrogen (N2), the bridgehead nitrogen (N4), and the exocyclic oxygen (O-alkylation). Furthermore, the [4,3-a] fused system is kinetically favored but can undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer under basic conditions.

This guide provides a validated protocol for the selective N2-alkylation of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, designed to maximize yield while suppressing O-alkylation and preventing scaffold rearrangement.

Structural Dynamics & Nucleophilicity

The 3(2H)-one tautomer is the dominant species in solution. Deprotonation yields an ambident anion.

  • N2 (Target): The softest nucleophile in the anion; favored by soft electrophiles (alkyl halides) and polar aprotic solvents.

  • Oxygen (Side Reaction): Hard nucleophile; favored by hard electrophiles (e.g., sulfonate esters) and high temperatures.

  • N1/Bridgehead: Sterically hindered and electronically deactivated in the "one" tautomer.

Mechanistic Pathway & Regioselectivity[1]

The following diagram illustrates the tautomeric equilibrium, the alkylation pathways, and the critical Dimroth rearrangement risk.

AlkylationPathway SM [1,2,4]triazolo[4,3-a] pyrimidin-3(2H)-one (Substrate) Anion Delocalized Anion (N2 vs O) SM->Anion Base (K2CO3) Rearrange Dimroth Rearrangement ([1,5-a] Isomer) SM->Rearrange Strong Base + Heat (Thermodynamic Trap) Prod_N2 N2-Alkyl Product (Target) Anion->Prod_N2 R-X, 25-60°C (Kinetic Control) Prod_O O-Alkyl Product (Impurity) Anion->Prod_O High T, Hard Electrophile

Figure 1: Reaction pathways for the alkylation of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. N2-alkylation is the kinetic product.

Validated Protocol: Selective N2-Alkylation

This protocol utilizes a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF) to favor N-alkylation over O-alkylation. The temperature is strictly controlled to prevent the Dimroth rearrangement.

Materials & Reagents
ReagentEquiv.RoleCritical Note
Scaffold 1.0SubstrateDry thoroughly before use.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileIodides/Bromides preferred over Chlorides.
K₂CO₃ 1.5 - 2.0BaseAnhydrous, finely ground.
DMF [0.2 M]SolventAnhydrous (Water <0.05%).
LiBr (Optional)0.1AdditiveIncreases rate for unreactive chlorides.
Step-by-Step Methodology

Step 1: Activation

  • Charge a flame-dried round-bottom flask with [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir at Room Temperature (25 °C) for 15 minutes.

    • Expert Insight: Pre-stirring allows deprotonation without thermal stress, minimizing the risk of ring-opening rearrangement.

Step 2: Alkylation

  • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum volume of DMF first.

  • Monitor the reaction.[1]

    • Reactive Electrophiles (Bn-Br, Me-I): Stir at 25 °C for 2–4 hours.

    • Unreactive Electrophiles (Alkyl Chlorides): Heat to 50–60 °C. Do not exceed 80 °C.

  • TLC Monitoring: Use 5% MeOH in DCM. The N-alkyl product typically moves higher (less polar) than the starting material but lower than O-alkyl byproducts.

Step 3: Workup & Isolation

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Precipitation: In many cases, the product precipitates as a white/off-white solid. Filter, wash with water, and dry.

  • Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

Step 4: Purification

  • Recrystallization from EtOH/Water is often sufficient.

  • If chromatography is needed, use a gradient of DCM → 5% MeOH/DCM.

Alternative Protocol: Mitsunobu Reaction

Use this when the alkylating agent is an alcohol (R-OH) or sensitive to base.

  • Dissolve Scaffold (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Cool to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

  • Warm to RT and stir for 12–24 hours.

  • Note: Mitsunobu conditions highly favor N-alkylation due to the oxyphosphonium intermediate mechanism.

Quality Control: Structural Verification

Distinguishing the correct N2-isomer from the O-isomer or the [1,5-a] rearranged product is critical.

NMR Diagnostic Criteria
FeatureN2-Alkyl (Target)O-Alkyl (Impurity)[1,5-a] Rearranged
¹H NMR (α-CH) δ 3.8 – 4.2 ppmδ 4.4 – 4.8 ppm (Deshielded)Similar to N2
¹³C NMR (C=O) ~148–152 ppm (Carbonyl)~158–165 ppm (C-O-R)~150 ppm
HMBC Correlation Alkyl protons correlate to C3 (C=O) Alkyl protons correlate to C3 (C-O) Critical Check
The HMBC "Fingerprint" Test

To conclusively prove the [4,3-a] core is intact and alkylation is at N2:

  • N2-Alkylation: The alkyl protons (N-CH₂) should show a strong 3-bond correlation to the Carbonyl Carbon (C3) .

  • Core Integrity: Verify the correlation between the pyrimidine ring protons (H5/H6) and the bridgehead carbon (C8a). If the ring rearranged to [1,5-a], the chemical shift of the bridgehead carbon and the coupling patterns of the pyrimidine protons will shift significantly.

Experimental Workflow Diagram

Workflow Start Start: Dry [4,3-a] Scaffold Solvent Dissolve in DMF (0.2M) Add K2CO3 (1.5 eq) Start->Solvent Stir Stir 15 min @ 25°C (Deprotonation) Solvent->Stir AddRX Add Alkyl Halide (1.1 eq) Stir->AddRX React Reaction: 2-4h @ 25-60°C AddRX->React Check TLC Check: Is SM consumed? React->Check Check->React No (Add heat/time) Quench Pour into Ice Water Check->Quench Yes Solid Precipitate formed? Quench->Solid Filter Filter & Wash (H2O) Solid->Filter Yes Extract Extract EtOAc Wash LiCl/Brine Solid->Extract No Verify QC: 1H NMR & HMBC Filter->Verify Extract->Verify

Figure 2: Step-by-step experimental workflow for the isolation of N2-alkylated triazolopyrimidinones.

References

  • Regioselectivity in Triazolo-pyrimidine Synthesis: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010.

  • General Alkylation of Triazolones: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 2016.

  • Solvent Effects on Azolo-Fused Ring Alkylation: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 2018.

  • Synthesis of [4,3-a] Pyridine Analogs (Mechanistic Parallel): Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines. Molecules, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Alkylation of Triazolopyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving triazolopyrimidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing this privileged scaffold. The inherent ambident nucleophilicity of the triazolopyrimidinone core presents a significant synthetic challenge, often leading to mixtures of N-alkylated regioisomers.

This document provides in-depth, field-proven insights and troubleshooting protocols to empower you to predictably control the regiochemical outcome of your alkylation reactions, saving valuable time and resources in your research and development endeavors.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the foundational concepts and common queries related to the alkylation of triazolopyrimidinones.

Q1: What are the primary sites of alkylation on a typical triazolopyrimidinone core?

A: The triazolopyrimidinone scaffold contains an anionic form with multiple nucleophilic centers. Upon deprotonation with a base, an ambident anion is formed, presenting three primary sites for electrophilic attack by an alkylating agent: the two nitrogen atoms of the triazole ring (termed N1 and N2) and the exocyclic oxygen atom of the pyrimidinone ring (leading to O-alkylation). The competition between these sites is the central challenge in achieving regioselectivity.

Q2: Why is controlling N1 vs. N2 regioselectivity so critical in drug development?

A: The precise location of the alkyl substituent can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ability to interact with its biological target. For instance, in the development of antagonists for chemokine receptors like CCR2 and CCR5, specific N-substitution patterns on the triazolopyrimidinone scaffold are essential for achieving high-affinity binding and desired pharmacological activity.[1][2] An incorrect regioisomer can be inactive, exhibit off-target effects, or have a completely different therapeutic profile. Therefore, controlling regioselectivity is fundamental to establishing clear Structure-Activity Relationships (SARs) and developing a viable clinical candidate.[3][4]

Q3: What are the key experimental factors that govern the N1/N2 selectivity of alkylation?

A: The regiochemical outcome is a delicate balance of several interacting parameters. The primary factors you can manipulate are:

  • Choice of Base: The nature of the base and its counterion (e.g., Na⁺, K⁺, Li⁺) is critical. Strong, non-coordinating bases like sodium hydride (NaH) often favor one isomer, while bulky amide bases like sodium hexamethyldisilazide (NaHMDS) can favor another.[5][6]

  • Solvent System: The polarity and coordinating ability of the solvent play a pivotal role. Aprotic solvents are standard, but the choice between a non-coordinating solvent like tetrahydrofuran (THF) and a polar, coordinating solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically switch the product ratio.[5][6]

  • Alkylating Agent: The reactivity and steric bulk of the electrophile (R-X) can influence the site of attack. Harder electrophiles may favor reaction at the more electronegative atom, while bulkier electrophiles will preferentially attack the less sterically hindered nitrogen.[7]

  • Temperature: Temperature affects the reaction kinetics and thermodynamics. Low temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.[7]

  • Substrate Electronics and Sterics: The electronic nature (electron-donating vs. withdrawing) and steric hindrance of substituents already present on the triazolopyrimidinone ring can bias the nucleophilicity of the adjacent nitrogen atoms.[8]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides solutions to specific experimental problems in a question-and-answer format, complete with detailed protocols and the underlying scientific rationale.

Q4: My reaction is yielding a mixture of isomers, but I want to selectively synthesize the N1-alkylated product. How can I achieve this?

A: This outcome suggests your current conditions do not sufficiently differentiate between the two nitrogen nucleophiles. To favor the N1 isomer, the strategy is often to promote thermodynamic control or use conditions that inherently favor the N1 position's reactivity.

Scientific Rationale: The N1-anion is often the more thermodynamically stable species. By using conditions that allow for equilibration or that favor attack at the most nucleophilic nitrogen in a polar, dissociating medium, N1-selectivity can be achieved. A combination of a weaker base and a polar aprotic solvent is a classic approach. Alternatively, using a strong base in a solvent that promotes a specific ion-pairing effect can also direct to N1.

Troubleshooting Workflow for N1-Selectivity

N1_Selectivity start Goal: N1-Alkylation cond1 Condition Set A: Thermodynamic Control start->cond1 Favors thermodynamic product cond2 Condition Set B: Kinetic Control (NaH/THF) start->cond2 Often highly selective for related heterocycles base_A Base: K₂CO₃ or Cs₂CO₃ cond1->base_A solvent_A Solvent: DMF or DMSO cond1->solvent_A temp_A Temp: RT to 60°C cond1->temp_A base_B Base: NaH cond2->base_B solvent_B Solvent: THF cond2->solvent_B temp_B Temp: 0°C to RT cond2->temp_B outcome Result: Predominantly N1-Alkylated Triazolopyrimidinone

Caption: Decision workflow for achieving N1-selective alkylation.

Protocol A: N1-Selective Alkylation using Sodium Hydride

This protocol is based on conditions known to favor N1-alkylation for analogous heterocyclic systems like indazoles by creating a specific sodium-anion complex.[6]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazolopyrimidinone starting material (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution. Stir to dissolve or suspend the material.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation and slow addition.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the N1-alkylated product.

Q5: I need to synthesize the N2-isomer, but my reaction heavily favors the N1 product. How can I reverse the regioselectivity?

A: Favoring the N2-isomer often requires shifting to kinetic control, where the reaction occurs at the most accessible or most reactive site under specific conditions, which may not lead to the most stable product.

Scientific Rationale: The N2 position can be favored by using a bulky, strong base in a non-polar, non-coordinating solvent like THF. It is proposed that the metal counterion of the base (e.g., Na⁺ from NaHMDS) coordinates with the exocyclic oxygen of the pyrimidinone and the adjacent N1 nitrogen. This coordination effectively blocks the N1 position sterically and electronically, directing the incoming alkylating agent to the now more accessible N2 position.[5] This effect is most pronounced at low temperatures.

Table 1: Effect of Conditions on Regioselectivity (Illustrative Examples)

BaseSolventTemperatureTypical Major IsomerRationale / Key InsightSource
NaHTHF0°C to RTN1 Favors a specific sodium-anion complex that exposes the N1 site.[6]
K₂CO₃DMFRoom TempN1 / MixturePromotes thermodynamic equilibrium, often favoring the more stable N1 isomer.[9][10]
NaHMDSTHF-78°C to 0°CN2 The sodium ion is believed to chelate between O and N1, sterically directing the electrophile to N2.[5]
NaHMDSDMSORoom TempN1 The strong coordinating nature of DMSO solvates the Na⁺ ion, breaking the chelation and reversing selectivity back to the thermodynamic N1 product.[5]
Protocol B: N2-Selective Alkylation using NaHMDS

This protocol leverages the chelation-controlled mechanism to direct alkylation to the N2 position.[5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazolopyrimidinone starting material (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.0 M solution in THF, 1.1 equiv) dropwise via syringe.

    • Scientist's Note: A clear solution should form as the sodium salt is generated. Maintain the low temperature.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour.

  • Alkylation: While maintaining the temperature at -78 °C, add the alkylating agent (1.1 equiv) dropwise.

  • Reaction Monitoring: Keep the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol A (steps 7 and 8).

Q6: I'm observing a significant amount of an O-alkylated side product. How can I minimize this?

A: O-alkylation becomes competitive when using highly reactive ("hard") alkylating agents or under conditions that favor reaction at the hard oxygen atom over the softer nitrogen atoms (Pearson's HSAB principle).

Scientific Rationale: To suppress O-alkylation, you should use a "softer" alkylating agent. For example, switch from a highly reactive alkyl sulfate (like dimethyl sulfate) to an alkyl bromide or iodide. Additionally, the conditions that favor N2-alkylation (NaHMDS in THF) often suppress O-alkylation because the sodium ion's coordination with the oxygen atom reduces its nucleophilicity.[5][7]

Corrective Actions:

  • Change Alkylating Agent: If using an alkyl sulfate or triflate, switch to the corresponding alkyl bromide or iodide.

  • Modify Base/Solvent System: Employ the N2-selective conditions (Protocol B), as the chelation that directs to N2 also deactivates the oxygen nucleophile.

  • Lower the Temperature: Running the reaction at lower temperatures will generally increase selectivity between the N and O nucleophiles.

Q7: How can I reliably determine the N1/N2 product ratio in my crude reaction mixture?

A: The most reliable and common method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.

Analytical Method: Alkylation at N1 versus N2 places the new alkyl group in a different chemical environment, which results in distinct and measurable differences in the NMR spectrum.

  • Sample Preparation: After work-up, take a small aliquot of the crude reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and acquire a ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Unique Protons: Look for protons on the triazolopyrimidinone core that are close to the site of alkylation. The proton on the pyrimidinone ring or protons on a substituent adjacent to the triazole ring are often excellent diagnostic peaks.

    • Compare Chemical Shifts (δ): The chemical shift of these diagnostic protons will be different for the N1 and N2 isomers. For example, a proton at C5 might be shifted downfield in the N1 isomer compared to the N2 isomer due to anisotropic effects.

    • Integration: Integrate the area under the unique, well-resolved peaks corresponding to the N1 and N2 isomers. The ratio of these integrals directly corresponds to the molar ratio of the products in the mixture.

  • Confirmation: For unambiguous structure confirmation of a new compound, 2D NMR techniques (like NOESY or HMBC) can show through-space or through-bond correlations between the protons of the new alkyl group and the core structure, definitively proving the point of attachment. X-ray crystallography provides the ultimate confirmation if a suitable crystal can be obtained.[9][10]

Mechanistic Rationale for Regioselectivity

Mechanism SM Triazolopyrimidinone (Start Material) Anion Ambident Anion SM->Anion + Base - H⁺ N1_Product N1-Alkylated Product (Often Thermodynamic) Anion->N1_Product + R-X (e.g., NaH/THF or K₂CO₃/DMF) N2_Product N2-Alkylated Product (Often Kinetic) Anion->N2_Product + R-X (e.g., NaHMDS/THF, low temp)

Caption: Competing pathways in triazolopyrimidinone alkylation.

References

  • Bookser, B. C. (2005). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate. Available at: [Link]

  • Rafiqul, I., Ashida, N., & Nagamatsu, T. (2008). Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[5][7][9]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral and antitumor activities. Tetrahedron, 64(42). Available at: [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(20). Available at: [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2016). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]

  • Ortiz Zacarías, N. V., et al. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. Journal of Medicinal Chemistry, 62(24), 11035-11053. Available at: [Link]

  • Fizer, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • Various Authors. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]

  • Fallon, B., et al. (2022). Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1321-1328. Available at: [Link]

  • Mrayej, M., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1). Available at: [Link]

  • O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2838-2852. Available at: [Link]

  • Ortiz Zacarías, N. V., et al. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. PubMed. Available at: [Link]

  • Fizer, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Walton, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Lee, H., et al. (2026). Synthesis of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Identification of Basroparib (STP1002) as a clinical candidate. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis oftriazolo[4,3-a]pyrimidin-3(2H)-one and its Analogs

A Comparative Guide to the Crystal Structure Analysis of[1][2][3]triazolo[4,3-a]pyrimidin-3(2H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyrimidine system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutic agents. This guide will delve into the primary technique for this purpose, single-crystal X-ray diffraction, and explore complementary analytical and computational methods that provide a holistic understanding of the solid-state structure.

The Power of Single-Crystal X-ray Diffraction: A Primary Investigative Tool

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the molecular structure of crystalline solids.[6][7] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding intermolecular interactions that govern crystal packing.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure via SC-XRD hinges on a meticulous experimental protocol. The following workflow outlines the key steps, from crystal preparation to structure refinement.

experimental_workflowcluster_crystal_prepCrystal Growth & Selectioncluster_data_collectionData Collectioncluster_structure_solutionStructure Solution & Refinementcrystal_growthCrystal Growth(e.g., slow evaporation, vapor diffusion)crystal_selectionCrystal Selection(Microscopic examination)crystal_growth->crystal_selectionmountingCrystal Mountingcrystal_selection->mountingcenteringCentering in X-ray Beammounting->centeringdata_acqDiffraction Data Acquisitioncentering->data_acqdata_procData Processing & Reductiondata_acq->data_procstructure_solStructure Solution(e.g., direct methods)data_proc->structure_solrefinementStructure Refinementstructure_sol->refinementvalidationValidationrefinement->validationdft_workflowstartInitial Molecular Structuregeom_optGeometry Optimization(e.g., B3LYP/6-311G++(d,p))start->geom_optfreq_calcFrequency Calculation(Confirm minimum energy structure)geom_opt->freq_calcprop_calcProperty Calculation(HOMO-LUMO, IR, UV-Vis)freq_calc->prop_calcanalysisComparison withExperimental Dataprop_calc->analysis

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Reactant of Route 2
[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.